molecular formula C17H25FN2O3S B5636187 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide

3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide

Cat. No. B5636187
M. Wt: 356.5 g/mol
InChI Key: ICBHLYXIHCKRKF-CVEARBPZSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2-aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, has been explored for their potential as TRPV1 antagonists (Ryu et al., 2014). These compounds have shown potent antagonism in pharmacological studies, indicating a robust synthetic approach that could be applicable to the synthesis of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-alkyl/alkenyl substituted pyridine C-region derivatives, has been analyzed for their binding properties and pharmacological activity (Ryu et al., 2014). These analyses often involve docking studies to understand how these molecules interact with biological targets, providing insight into the molecular structure of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds, like 2-thio pyridine C-region analogues, have been explored, showing stereospecific and excellent TRPV1 antagonism (Ha et al., 2013). These studies highlight the chemical reactivity and potential pharmacological properties, relevant for understanding the behavior of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.

Physical Properties Analysis

The physical properties of structurally similar compounds are critical in determining their suitability for pharmaceutical applications. For instance, the physical properties of pyridine C-region analogs, like solubility and stability, are essential for their effectiveness as TRPV1 antagonists (Ryu et al., 2015). These properties are likely similar for 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.

Chemical Properties Analysis

Chemical properties, including reactivity and interaction with biological targets, are pivotal for pharmacological applications. The chemical properties of analog compounds, such as 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, have been extensively studied, providing insights into how these compounds may interact in biological systems (Kim et al., 2012). Such properties would be crucial for understanding the pharmacodynamics and pharmacokinetics of 3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide.

properties

IUPAC Name

3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-12(2)15-10-20(24(3,22)23)11-16(15)19-17(21)8-7-13-5-4-6-14(18)9-13/h4-6,9,12,15-16H,7-8,10-11H2,1-3H3,(H,19,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHLYXIHCKRKF-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)CCC2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCC2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-fluorophenyl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide

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